4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole
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Overview
Description
4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that contains a benzo[d]thiazole core substituted with a methyl group and a pyridin-2-ylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Substitution with pyridin-2-ylpiperazine: The benzo[d]thiazole core is then reacted with 4-(pyridin-2-yl)piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a probe for studying biological systems.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the receptor subtype and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a benzo[d]imidazole core and a piperazine moiety, but with different substituents.
3-(4-((1-(4-bromo-3-substitutedphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: These derivatives have a benzo[d]isoxazole core and a piperazine moiety, with potential antitubercular activity.
Uniqueness
4-Methyl-2-(4-(pyridin-2-yl)piperazin-1-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ability to interact with adrenergic receptors makes it a valuable compound for therapeutic research.
Properties
IUPAC Name |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-13-5-4-6-14-16(13)19-17(22-14)21-11-9-20(10-12-21)15-7-2-3-8-18-15/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOFCTQJZKKENF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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